Methyl 3-amino-2-nitrobenzoate
CAS No.: 1261647-99-7
Cat. No.: VC0171104
Molecular Formula: C8H8N2O4
Molecular Weight: 196.162
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261647-99-7 |
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Molecular Formula | C8H8N2O4 |
Molecular Weight | 196.162 |
IUPAC Name | methyl 3-amino-2-nitrobenzoate |
Standard InChI | InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,9H2,1H3 |
Standard InChI Key | BVWSKJRBYYNACC-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Properties
Methyl 3-amino-2-nitrobenzoate is an aromatic compound featuring three key functional groups: an amino group, a nitro group, and a methyl ester group. These structural elements contribute to its distinct chemical behavior and utility in various applications.
Basic Information
Parameter | Value |
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CAS Number | 1261647-99-7 |
Molecular Formula | C₈H₈N₂O₄ |
Molecular Weight | 196.16 g/mol |
IUPAC Name | methyl 3-amino-2-nitrobenzoate |
InChI Key | BVWSKJRBYYNACC-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C(=CC=C1)N)N+[O-] |
Physical Properties
The compound exists as a solid at room temperature. While specific physical data is limited in the literature, it shares properties with similar benzoate derivatives, including:
Property | Characteristic |
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Appearance | Off-white to pale yellow solid |
Solubility | Soluble in organic solvents (DMSO, methanol, ethyl acetate) |
Storage recommendation | Store under inert gas (nitrogen or argon) at 2-8°C |
Signal word | Warning |
Hazard statement | H302 (Harmful if swallowed) |
Synthesis Methods
Synthetic Routes
Methyl 3-amino-2-nitrobenzoate can be synthesized through multiple pathways, with the most common routes involving:
Nitration and Reduction
One established method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by selective reduction of the nitro group to an amino group. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using reducing agents such as tin and hydrochloric acid or through catalytic hydrogenation.
From Corresponding Benzoic Acid
Another synthetic approach involves the esterification of 3-amino-2-nitrobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. This method is similar to the synthesis of related compounds like methyl 3-amino-2-fluorobenzoate, which is prepared by reacting 3-amino-2-fluorobenzoic acid with methanol and thionyl chloride at 0°C for 12 hours, followed by reflux .
Industrial Production
In industrial settings, the production of methyl 3-amino-2-nitrobenzoate employs optimized conditions to ensure high yield and purity. The process typically involves:
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Careful control of reaction parameters
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Use of continuous flow reactors
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Advanced purification techniques such as recrystallization and chromatography
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Quality control measures to ensure product consistency
Chemical Reactions
Types of Reactions
Methyl 3-amino-2-nitrobenzoate undergoes various chemical transformations due to its functional groups:
Reduction Reactions
The nitro group can be reduced to form an additional amino group, creating diamino derivatives. This reduction can be accomplished using hydrogen gas with palladium catalyst or other reducing agents .
Substitution Reactions
The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions. Additionally, it can undergo N-alkylation to form derivatives such as methyl 3-(methylamino)-2-nitrobenzoate .
Oxidation Reactions
The compound can undergo oxidation reactions, particularly involving the amino group, which can be oxidized to various forms including nitro groups under specific conditions.
Common Reagents and Conditions
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Reduction | H₂, Pd/C | Room temperature to 45°C | Diamino derivatives |
Reduction | Tin and HCl | Acidic conditions | Diamino derivatives |
N-Alkylation | Methyl iodide, K₂CO₃ | Base conditions | Methyl 3-(methylamino)-2-nitrobenzoate |
Oxidation | Nitric acid, sulfuric acid | Controlled temperature | Oxidized derivatives |
Scientific Research Applications
Pharmaceutical Development
Methyl 3-amino-2-nitrobenzoate serves as a key intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting various biological pathways:
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It has been investigated for its potential use in drug development as a building block for active pharmaceutical ingredients
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The compound's structure allows for modifications that enhance pharmacological activity
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Research has indicated potential antimicrobial properties of this compound
Organic Synthesis
As a versatile building block, methyl 3-amino-2-nitrobenzoate facilitates the synthesis of complex organic molecules:
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It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
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The compound's functional groups enable diverse chemical reactions such as oxidation, reduction, and substitution
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Its structure allows for regioselective modifications, making it valuable in complex molecular synthesis
Enzyme Interaction Studies
Recent research has explored the interaction of this compound and related derivatives with enzymes:
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Derivatives of 3-amino-benzoic acid methyl ester have been investigated for their inhibitory effects on glutathione S-transferase (GST) and glutathione reductase (GR)
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Research has indicated that methyl 3-amino-4-nitrobenzoate is an effective inhibitor of hGST with a Ki value of 37.05±4.487 μM
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These findings suggest potential applications in cancer research, as GST and GR are critical for the protection of tumor cells
Biological Activity
Antimicrobial Properties
Research has indicated that methyl 3-amino-2-nitrobenzoate exhibits antimicrobial properties. Studies investigating its effects on bacterial strains have found inhibitory activity, suggesting potential applications in antimicrobial development.
Enzyme Inhibition
The compound has shown promise in inhibiting key enzymes involved in metabolic pathways, which could have implications for therapeutic development:
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It may interact with various molecular targets due to its functional groups
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The nitro group can form reactive intermediates that interact with cellular components
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The amino group can engage in hydrogen bonding and electrostatic interactions with biomolecules
Mechanism of Action
The mechanism of action of methyl 3-amino-2-nitrobenzoate involves:
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Interaction with molecular targets and pathways in biological systems
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The amino and nitro groups playing crucial roles in its reactivity
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Potential metabolic transformations leading to active metabolites
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Formation of hydrogen bonds and electrostatic interactions with biological molecules
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with methyl 3-amino-2-nitrobenzoate but differ in the positioning of functional groups or the presence of additional substituents:
Functional Differences
The positional isomers and derivatives of methyl 3-amino-2-nitrobenzoate exhibit different chemical and biological properties:
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Methyl 2-amino-3-nitrobenzoate is particularly valuable in pharmaceutical synthesis, especially for Candesartan production
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Methyl 3-(methylamino)-2-nitrobenzoate shows different biological activity due to the N-methylation
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Methyl 4-amino-3-nitrobenzoate demonstrates higher inhibitory effects on specific enzymes compared to other positional isomers
Hazard Type | Classification |
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GHS Pictogram | Warning |
Hazard Statement | H302 (Harmful if swallowed) |
Precautionary Statements | P264-P270-P301+P312-P330 |
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